Lipophilicity Advantage Over the 4-Hydroxy Analog
Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate exhibits a computed XLogP of 2.4 [1], whereas the 4-hydroxy congener (methyl 2-amino-2-(4-hydroxyphenyl)acetate, MW 181.19) has a predicted XLogP of approximately 0.6 [2]. The ≈1.8 log unit increase translates to roughly 60-fold higher partition into octanol, indicating substantially greater membrane permeability for the benzyloxy-protected building block and the final inhibitors derived from it.
| Evidence Dimension | Computed lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 2.4 |
| Comparator Or Baseline | Methyl 2-amino-2-(4-hydroxyphenyl)acetate; estimated XLogP ≈ 0.6 |
| Quantified Difference | ΔXLogP ≈ +1.8 (~60-fold higher predicted octanol partitioning) |
| Conditions | In silico prediction (PubChem/Kuujia database entries) |
Why This Matters
Higher lipophilicity directly correlates with improved passive membrane permeability, which is critical for cell-based antiviral activity; researchers procuring the benzyloxy analog obtain a building block that installs a permeability-enhancing motif without additional synthetic steps.
- [1] Kuujia.com. Cas no 71829-83-9 (Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate) – Computed Properties: XLogP3 = 2.4. https://www.kuujia.com/cas-71829-83-9.html (accessed 2026-04-24). View Source
- [2] PubChem. Methyl 2-amino-2-(4-hydroxyphenyl)acetate (CID 301363). XLogP3 ≈ 0.6. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-24). View Source
